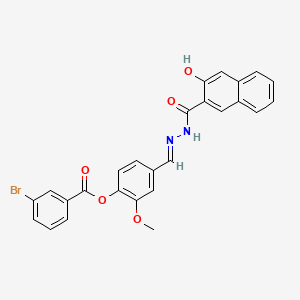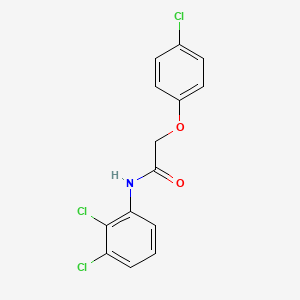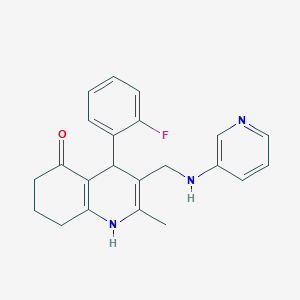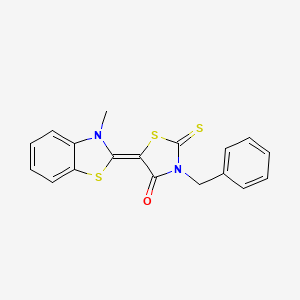
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of naphthalene, phenyl, and benzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Naphthoyl Hydrazone: The initial step involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Methoxyphenyl Bromobenzoate: The hydrazone is then coupled with 2-methoxyphenyl 3-bromobenzoate under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form an alcohol.
Substitution: The bromine atom on the benzoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
科学研究应用
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
相似化合物的比较
Similar Compounds
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 4-bromobenzoate: Similar structure but with the bromine atom in a different position, potentially altering its chemical properties.
Uniqueness
The presence of the bromine atom in 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate makes it unique compared to its analogs. This substitution can influence its reactivity, making it a valuable compound for specific synthetic applications and potentially enhancing its biological activity.
属性
| 477729-87-6 | |
分子式 |
C26H19BrN2O5 |
分子量 |
519.3 g/mol |
IUPAC 名称 |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O5/c1-33-24-11-16(9-10-23(24)34-26(32)19-7-4-8-20(27)12-19)15-28-29-25(31)21-13-17-5-2-3-6-18(17)14-22(21)30/h2-15,30H,1H3,(H,29,31)/b28-15+ |
InChI 键 |
OIEFIZAEGDWQRP-RWPZCVJISA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OC(=O)C4=CC(=CC=C4)Br |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC(=O)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047344.png)


![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)



![4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12047383.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
